molecular formula C10H12N2O2S B11882747 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol

6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11882747
M. Wt: 224.28 g/mol
InChI Key: QNNATMHKQPPYLH-UHFFFAOYSA-N
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Description

6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a methoxymethyl group at the 2-position.

Preparation Methods

The synthesis of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include hydrazine hydrate for cyclization and benzaldehyde derivatives for substitution reactions . Major products formed from these reactions include pyran derivatives and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of key cellular components, leading to cell death.

Comparison with Similar Compounds

6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

6-ethyl-2-(methoxymethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N2O2S/c1-3-6-4-7-9(13)11-8(5-14-2)12-10(7)15-6/h4H,3,5H2,1-2H3,(H,11,12,13)

InChI Key

QNNATMHKQPPYLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)COC

Origin of Product

United States

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